N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Studies on crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal their conformational characteristics, which are crucial for understanding their chemical behavior and potential applications in material science or molecular engineering. These compounds exhibit folded conformations stabilized by intramolecular hydrogen bonds, which could be relevant in designing molecules with desired physical or chemical properties (Subasri et al., 2016); (Subasri et al., 2017).
Synthesis and Biological Activities
Research into the synthesis of related compounds, particularly those incorporating the thieno[3,2-d]pyrimidine motif, has demonstrated their potential in developing new therapeutic agents. For example, novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives have shown significant antitumor activity against various human cancer cell lines, highlighting their potential in anticancer drug development (Hafez & El-Gazzar, 2017).
Spectroscopic Analysis and Drug Design
Vibrational spectroscopic studies of similar compounds, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, have provided valuable insights into their molecular structure and interactions. Such analyses are crucial for understanding the stereo-electronic effects that influence molecular stability and reactivity, informing the design of molecules with specific biological activities or physicochemical properties (Mary et al., 2022).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-8-7-9-15(2)20(14)25-19(27)13-29-23-24-17-12-18(16-10-5-4-6-11-16)30-21(17)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTLHCVEJIIPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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